5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione
Description
Properties
CAS No. |
62370-32-5 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-anilino-3-ethyl-2-pyridin-2-ylindazole-4,7-dione |
InChI |
InChI=1S/C20H16N4O2/c1-2-15-18-19(23-24(15)17-10-6-7-11-21-17)16(25)12-14(20(18)26)22-13-8-4-3-5-9-13/h3-12,22H,2H2,1H3 |
InChI Key |
VNUNYFHHJMSWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NN1C3=CC=CC=N3)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Pyridin-2-yl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridin-2-yl group to the indazole core.
Addition of the Phenylamino Group: This can be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl and phenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
“3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-ethyl-5-(phenylamino)-2-(pyridin-2-yl)-2H-indazole-4,7-dione” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione
- CAS No.: 62370-32-5
- Molecular Formula : C₂₀H₁₆N₄O₂
- Molecular Weight : 344.367 g/mol
- Physicochemical Properties :
Structural Features: The compound features an indazole core substituted with an ethyl group at position 3, a pyridin-2-yl group at position 2, and an anilino moiety at position 5. The 4,7-dione (quinone) structure is critical for redox activity, a common feature in hypoxia-activated prodrugs .
Structural Analogs in Anticancer Research
Benzimidazole-4,7-dione Derivatives
- Core Structure: Benzimidazole fused with a quinone moiety (4,7-dione).
- Key Examples: Compound 5a–c (Benzimidazole-4,7-diones): Demonstrated antiproliferative effects in A549 lung cancer cells under normoxia and hypoxia, with hypoxia/normoxia cytotoxicity ratios (HCR) comparable to mitomycin C . Compound 6b (N-Oxide Benzimidazole-4,7-dione): Exhibited hypoxia-selective cytotoxicity (HCR ≈ 12), positioning it between mitomycin C and misonidazole in efficacy .
| Parameter | Target Compound | Benzimidazole-4,7-dione (5a–c) | N-Oxide Benzimidazole-4,7-dione (6b) |
|---|---|---|---|
| Core Structure | Indazole | Benzimidazole | Benzimidazole (N-oxide) |
| Molecular Weight (g/mol) | 344.37 | ~300–350 (estimated) | ~320–370 (estimated) |
| LogP | 3.28 | Not reported | Not reported |
| Hypoxia Selectivity | Not tested | Moderate (HCR 5–8) | High (HCR ~12) |
| Key Substituents | Pyridin-2-yl, ethyl, anilino | Variable alkyl/aryl groups | N-Oxide group |
Key Insight : The N-oxide group in compound 6b enhances hypoxia selectivity by promoting bioreduction under low oxygen, a feature absent in the target compound. The indazole core may offer metabolic stability advantages over benzimidazoles .
5-Anilino-3-ethyl-2-(2-methoxyphenyl)indazole-4,7-dione (CAS 62370-36-9)
- Structural Difference : Substitution of pyridin-2-yl with 2-methoxyphenyl.
- Molecular Weight : 373.4 g/mol (vs. 344.37 g/mol for the target compound).
- Impact: The methoxy group increases polarity (lower LogP inferred) but may reduce membrane permeability compared to the pyridinyl group.
5-Anilino-3-ethyl-2,1-benzoxazole-4,7-dione (CAS 62370-39-2)
- Core Structure: Benzoxazole fused with a quinone.
- Molecular Weight : 268.27 g/mol; LogP: 2.69 .
- Comparison : The benzoxazole core reduces molecular weight and lipophilicity vs. indazole derivatives. Benzoxazoles are less commonly studied in hypoxia-activated therapies, suggesting the indazole framework may offer superior redox cycling efficiency .
Patent-Based Analogs
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Examples : 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Features: Piperazine substituents enhance solubility and pharmacokinetics. These compounds target kinase pathways, differing mechanistically from quinone-based redox cyclers like the target compound .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Examples : 5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine.
- Key Features : Ethylsulfonyl groups improve binding affinity in pesticidal applications, highlighting the versatility of pyridinyl substitutions in diverse therapeutic areas .
Stability and Analytical Methods
- Stability Studies: Benzimidazole-4,7-diones were analyzed via RP-UPLC to assess stability in physiological conditions. The target compound likely requires similar validation, as quinone moieties are prone to degradation .
- Biological Testing: Hypoxia/normoxia cytotoxicity ratios (e.g., WST-1 assay) are critical for evaluating hypoxia-selective agents. The target compound’s activity remains uncharacterized but warrants testing based on structural parallels .
Biological Activity
5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione, also known by its CAS number 62370-32-5, is a synthetic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione is with a molecular weight of approximately 344.4 g/mol. The compound features a unique structure that contributes to its biological properties.
| Property | Value |
|---|---|
| CAS No. | 62370-32-5 |
| Molecular Formula | C20H16N4O2 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 5-anilino-3-ethyl-2-pyridin-2-ylindazole-4,7-dione |
| InChI Key | VNUNYFHHJMSWPS-UHFFFAOYSA-N |
The biological activity of 5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate the activity of receptors that play critical roles in cellular signaling pathways related to cancer.
- Induction of Apoptosis : Experimental studies suggest that this compound can induce apoptosis in cancer cells via caspase-dependent pathways, which is crucial for therapeutic efficacy against tumors.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of 5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown promising results:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- A549 (Lung Cancer) : Similar cytotoxic effects were observed with notable selectivity towards cancerous cells compared to normal cells.
Structure–Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the indazole core and substituents can enhance potency:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 | Increased potency against MCF-7 |
| Variation in aniline group | Enhanced receptor binding affinity |
Case Studies
Several key studies highlight the efficacy and potential applications of 5-Anilino-3-ethyl-2-(pyridin-2-yl)-2H-indazole-4,7-dione:
- Study on MCF-7 Cells : A recent investigation reported that this compound induced apoptosis through the activation of caspase pathways, leading to reduced viability in breast cancer cells.
- In Vivo Models : Animal studies demonstrated that treatment with the compound significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent .
- Comparative Analysis : When compared with other indazole derivatives, this compound showed superior activity against multiple cancer types, indicating its unique pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
